2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide
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Description
2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H11ClN6OS2 and its molecular weight is 402.88. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is the SRC family of tyrosine kinases . These kinases play a crucial role in cellular signaling pathways that regulate growth and survival .
Mode of Action
The compound this compound acts as an ATP-competitive inhibitor of the SRC kinases . It binds to the ATP pocket of the SRC kinase, thereby inhibiting its activity .
Biochemical Pathways
The inhibition of SRC kinases by this compound affects several downstream signaling pathways. One of these is the AKT pathway, which is involved in cell survival and proliferation . By inhibiting SRC kinases, the compound disrupts this pathway, leading to reduced cell growth and increased apoptosis .
Pharmacokinetics
Similar compounds have been found to have rapid clearance and low oral bioavailability due to metabolism in vivo
Result of Action
The result of the action of this compound is a significant cytotoxic effect and induction of apoptosis in cells . This is due to the compound’s inhibition of SRC kinases and disruption of downstream signaling pathways .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN6OS2/c17-10-2-1-3-11(6-10)23-14-12(7-21-23)15(20-9-19-14)26-8-13(24)22-16-18-4-5-25-16/h1-7,9H,8H2,(H,18,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQGCHKRVVFQBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=NC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN6OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.